molecular formula C11H8FN3O B11890815 6-Fluoro-[2,3'-bipyridine]-5'-carboxamide CAS No. 1346686-96-1

6-Fluoro-[2,3'-bipyridine]-5'-carboxamide

Cat. No.: B11890815
CAS No.: 1346686-96-1
M. Wt: 217.20 g/mol
InChI Key: QXEPDNNFBYWIGC-UHFFFAOYSA-N
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Description

6-Fluoro-[2,3’-bipyridine]-5’-carboxamide is a chemical compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings. The presence of a fluorine atom and a carboxamide group in this compound makes it unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bipyridine derivatives, including 6-Fluoro-[2,3’-bipyridine]-5’-carboxamide, often involves metal-catalyzed cross-coupling reactions. Common methods include Suzuki coupling, Stille coupling, and Negishi coupling . These reactions typically require a palladium catalyst and a base, such as potassium carbonate, under inert conditions. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of bipyridine derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-[2,3’-bipyridine]-5’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted bipyridine derivatives.

Scientific Research Applications

6-Fluoro-[2,3’-bipyridine]-5’-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-[2,3’-bipyridine]-5’-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can lead to the disruption of metabolic pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2,2’-bipyridine
  • 6-Fluoro-2,3’-bipyridine

Uniqueness

6-Fluoro-[2,3’-bipyridine]-5’-carboxamide is unique due to the presence of both a fluorine atom and a carboxamide group. This combination enhances its chemical reactivity and potential biological activity compared to other bipyridine derivatives .

Properties

CAS No.

1346686-96-1

Molecular Formula

C11H8FN3O

Molecular Weight

217.20 g/mol

IUPAC Name

5-(6-fluoropyridin-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C11H8FN3O/c12-10-3-1-2-9(15-10)7-4-8(11(13)16)6-14-5-7/h1-6H,(H2,13,16)

InChI Key

QXEPDNNFBYWIGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)C2=CC(=CN=C2)C(=O)N

Origin of Product

United States

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